Properties of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Properties of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Introduction
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone, a class of compounds recognized for its versatile applications in synthetic chemistry and materials science. The molecule's structure is distinguished by two key features: a dichlorinated phenyl ring and a terminal trifluoromethyl group. The trifluoromethyl (-CF3) group is a cornerstone in modern drug design, known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[1][2] β-Diketones, in general, are highly valuable as synthetic intermediates and as ligands for metal ions, with many demonstrating a wide spectrum of biological activities, including antimicrobial and cytotoxic effects.[3][4] This guide provides a detailed examination of the synthesis, key chemical properties, and potential applications of this specific compound, tailored for professionals in research and drug development.
Physicochemical Properties and Safety Data
A summary of the core physicochemical properties and hazard information for 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is presented below. This data is critical for laboratory handling, experimental design, and safety protocol development.
| Property | Value | Reference |
| IUPAC Name | 4,4,4-Trifluoro-1-(2,5-dichlorophenyl)-1,3-butanedione | Oakwood Chemical |
| CAS Number | 35981-64-7 | [5] |
| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [5] |
| Molecular Weight | 285.05 g/mol | [5] |
| Purity | ≥98% (Typical) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302, H315, H319, H335 | [5] |
| GHS Pictogram | Oakwood Chemical | |
| Precautionary Statements | P261, P305 + P351 + P338 | [5] |
Hazard Statement Definitions: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Synthesis and Mechanism: The Claisen Condensation
The most common and efficient method for synthesizing β-diketones is the Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[4][6][7] For the target molecule, this involves the reaction of 2',5'-dichloroacetophenone with an appropriate trifluoroacetylating agent, such as ethyl trifluoroacetate.
The causality of the reaction is rooted in the acidity of the α-protons of the ketone. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the 2',5'-dichloroacetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the β-diketone. The reaction is driven to completion because the resulting β-diketone is significantly more acidic than the starting ketone and is readily deprotonated by the base, shifting the equilibrium toward the product.[7] An acidic workup is required in the final step to neutralize the enolate and yield the final product.
Experimental Protocol: Synthesis via Claisen Condensation
Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety conditions.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous solvent (e.g., Tetrahydrofuran, THF).
-
Base Addition: Add 1.1 equivalents of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil).
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Ketone Addition: Slowly add 1.0 equivalent of 2',5'-dichloroacetophenone dissolved in anhydrous THF to the stirred suspension at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.
-
Ester Addition: Add 1.2 equivalents of ethyl trifluoroacetate dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Cool the mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Structural Analysis and Key Chemical Features
Keto-Enol Tautomerism
A defining characteristic of β-dicarbonyl compounds is their existence in a dynamic equilibrium between keto and enol tautomeric forms.[8] For 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, the enol form is significantly stabilized through two primary mechanisms:
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong hydrogen bond with the adjacent carbonyl oxygen, creating a highly stable pseudo-six-membered ring.[8][9]
-
Conjugation: The resulting C=C double bond in the enol tautomer is conjugated with both the remaining carbonyl group and the dichlorophenyl ring, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.
Due to the unsymmetrical nature of the molecule, two distinct enol tautomers are possible. The equilibrium will favor the enol form that provides the greatest electronic stability, which is typically the one involving conjugation with the aromatic ring. The potent electron-withdrawing nature of the -CF₃ group increases the acidity of the methylene protons, further influencing the position of this equilibrium.
Expected Spectroscopic Signatures
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¹H NMR: The spectrum is expected to be dominated by signals from the enol form. Key signals would include a downfield, often broad, singlet for the enolic proton (δ > 10 ppm), a singlet for the vinyl proton (δ ≈ 6-7 ppm), and a set of multiplets in the aromatic region (δ ≈ 7-8 ppm) corresponding to the protons on the dichlorophenyl ring.
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
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¹³C NMR: Signals for two distinct carbonyl-like carbons (in the enol form, one is more C=O like, the other C-O like), multiple signals for the aromatic carbons, and a quartet for the trifluoromethyl carbon due to C-F coupling.
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Infrared (IR) Spectroscopy: A broad absorption band in the 3200-2500 cm⁻¹ region characteristic of the strongly hydrogen-bonded enolic O-H group. Strong C=O and C=C stretching vibrations are expected in the 1700-1550 cm⁻¹ range.
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Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (285.05) and prominent fragment ions corresponding to the loss of functional groups, such as ·CF₃ or the dichlorophenyl moiety.
Applications in Research and Drug Development
The unique combination of a β-dicarbonyl scaffold and potent electron-withdrawing substituents makes this molecule a compound of significant interest for several research applications.
-
Medicinal Chemistry Building Block: The trifluoromethyl group is a bioisostere for several functional groups and is known to improve the pharmacokinetic profile of drug candidates.[1][2] This compound can serve as a starting material for the synthesis of more complex heterocyclic compounds or other potential therapeutic agents.[10]
-
Bioactive Metal Complexes: β-Diketones are excellent chelating agents for a wide variety of metal ions. The resulting metal complexes often exhibit enhanced or novel biological activities compared to the free ligand.[3] Copper(II) complexes of similar β-diketones have shown promise as antibacterial and anticancer agents, potentially acting as proteasome inhibitors or inducers of oxidative stress.[3]
-
Potential as an Active Pharmaceutical Ingredient (API): Many β-diketones themselves exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[3] The specific substitution pattern of 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione warrants investigation into its own potential therapeutic effects, possibly as an inhibitor for enzymes such as dipeptidyl peptidase IV (DPP4), a target in diabetes treatment where similar structures have been explored.[11][12]
Conclusion
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a multifaceted chemical entity whose properties are dictated by the interplay between its dichlorinated aromatic system and the powerful electron-withdrawing trifluoromethyl group. Its synthesis is readily achievable through established organic chemistry reactions like the Claisen condensation. The compound's pronounced keto-enol tautomerism, favoring a highly stable, conjugated enol form, is central to its reactivity and potential function. For researchers and drug development professionals, this molecule represents a valuable synthetic intermediate and a candidate for the development of novel bioactive compounds and metal-based therapeutics.
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